![molecular formula C42H74N5O11P B14056556 1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)
1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound that features a variety of functional groups, including nitro, oxadiazole, and phosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the nitrobenzo[c][1,2,5]oxadiazole moiety: This involves nitration of benzo[c][1,2,5]oxadiazole under controlled conditions.
Attachment of the dodecanoyl group: This step involves the reaction of the nitrobenzo[c][1,2,5]oxadiazole with dodecanoyl chloride in the presence of a base.
Formation of the palmitoyloxypropyl group: This involves esterification of glycerol with palmitoyl chloride.
Final coupling: The intermediate compounds are then coupled together under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Esterification and Hydrolysis: The ester groups can undergo hydrolysis to form the corresponding acids and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols can be used.
Esterification: Typically involves the use of acid chlorides and alcohols in the presence of a base.
Major Products
Reduction of the nitro group: Forms amino derivatives.
Hydrolysis of ester groups: Forms palmitic acid and glycerol derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a fluorescent probe due to the presence of the nitrobenzo[c][1,2,5]oxadiazole moiety, which is known for its fluorescent properties.
Biology
In biological research, this compound can be used to study membrane dynamics and lipid interactions due to its amphiphilic nature.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as coatings and polymers, due to its multifunctional nature.
Mécanisme D'action
The mechanism of action of ®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with cellular membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The nitrobenzo[c][1,2,5]oxadiazole moiety can also participate in redox reactions, potentially leading to the generation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: These compounds also contain aromatic rings with substituents that can participate in various chemical reactions.
Uniqueness
What sets ®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate apart is its multifunctional nature, combining fluorescent properties, amphiphilicity, and potential for redox activity. This makes it a versatile compound for a wide range of scientific applications.
Propriétés
Formule moléculaire |
C42H74N5O11P |
|---|---|
Poids moléculaire |
856.0 g/mol |
Nom IUPAC |
[(2R)-3-hexadecanoyloxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H74N5O11P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-39(48)54-34-36(35-56-59(52,53)55-33-32-47(2,3)4)57-40(49)28-25-22-19-16-14-17-20-23-26-31-43-37-29-30-38(46(50)51)42-41(37)44-58-45-42/h29-30,36H,5-28,31-35H2,1-4H3,(H-,43,45,52,53)/t36-/m1/s1 |
Clé InChI |
QVXAZNMRZNYTNS-PSXMRANNSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


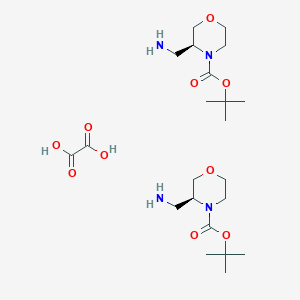
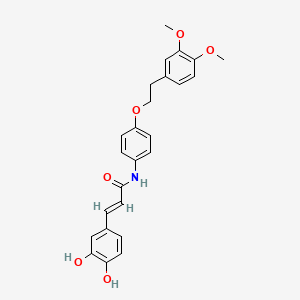
![1H-Isoindole-1,3(2H)-dione, 2-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14056481.png)
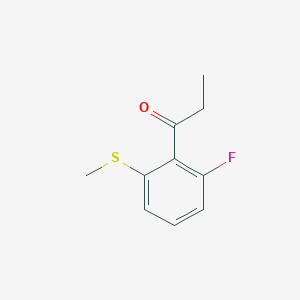
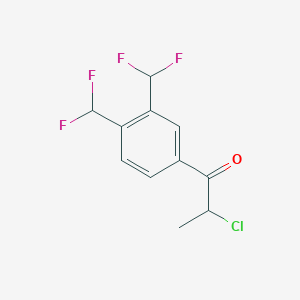
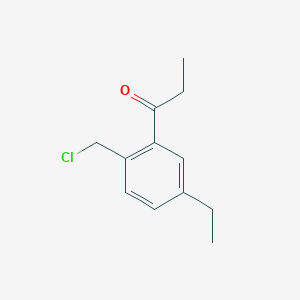
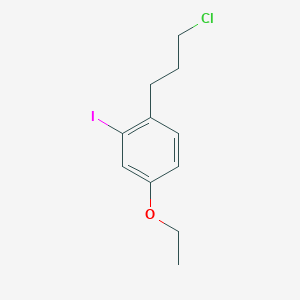
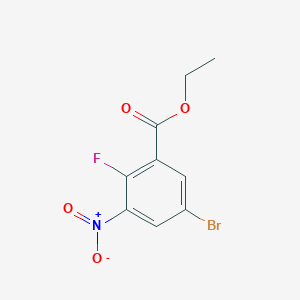

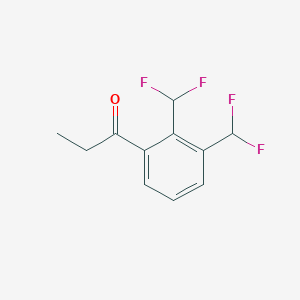

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)


